4-(1H-Imidazol-1-yl)benzaldehyde
Overview
Description
4-(1H-Imidazol-1-yl)benzaldehyde is a chemical compound that can be synthesized through the reaction of sodium imidazolate with 4-fluorobenzaldehyde. This process involves the use of an autoclave as a reactor and tetrahydrofuran (THF) as a solvent. The synthesis has been optimized to achieve a high yield of 85.5%, with specific parameters such as a molar ratio of imidazole to 4-fluorobenzaldehyde of 1.2:1, a reaction temperature of 150°C, and a reaction time of 8 hours .
Synthesis Analysis
The synthesis of compounds related to 4-(1H-Imidazol-1-yl)benzaldehyde involves various methods. For instance, a general method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which also leads to the formation of C-N bonds using aromatic aldehyde and o-phenylenediamine. This method can be adapted to produce a wide range of related compounds under mild conditions . Additionally, a multicomponent, one-pot synthesis approach has been reported for the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles, which could potentially be applied to the synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(1H-Imidazol-1-yl)benzaldehyde has been studied both theoretically and experimentally. For example, the electronic and spatial structure of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, a related compound, was analyzed using single-crystal X-ray analysis and quantum-chemical calculations. These studies help in understanding the interaction energies between molecules and the types of interactions that contribute to crystal formation, such as hydrogen bonds and stacking interactions .
Chemical Reactions Analysis
Chemical reactions involving 4-(1H-Imidazol-1-yl)benzaldehyde can lead to various products. A transition-metal-free insertion of a benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been achieved, resulting in the synthesis of diverse quinolin-4-one derivatives. This reaction involves key intermediates that may be synthesized in situ and can follow different pathways depending on the presence or absence of a base .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-Imidazol-1-yl)benzaldehyde and related compounds are characterized using various spectroscopic techniques. For instance, synthesized imidazole derivatives have been characterized through IR, 1H and 13C NMR, and HR-MS spectroscopy. These techniques provide valuable information about the functional groups, molecular structure, and purity of the compounds .
Scientific Research Applications
1. Fluorescent Probes for Biological Molecules
4-(1H-Imidazol-1-yl)benzaldehyde has been utilized in the design of fluorescent probes. For example, it's a component in a ratiometric fluorescent probe for detecting cysteine and homocysteine, showcasing a significant emission wavelength shift, indicating its potential for quantitative detection of these amino acids (Lin et al., 2008).
2. Corrosion Inhibition in Metals
This compound plays a role in inhibiting corrosion of carbon steel in acidic mediums. It's one of the imidazole-based molecules demonstrating high efficiency as a corrosion inhibitor, as shown through both experimental and computational studies (Costa et al., 2021).
3. Synthesis Methods
There's significant research into developing efficient methods for synthesizing 4-(1H-Imidazol-1-yl)benzaldehyde. A high-yield method involves reacting sodium imidazolate with 4-fluorobenzaldehyde (Bo, 2009).
4. Bioimaging Applications
It's also used in bioimaging. For instance, a derivative of this compound has been employed as a ratiometric optical probe for hydrogen sulfite, which could be applied in cellular imaging (Cheng et al., 2013).
5. Antioxidant and Antifungal Activities
Compounds synthesized from 4-(1H-Imidazol-1-yl)benzaldehyde have been evaluated for their anti-leishmanial, antioxidant, and antifungal activities. Some synthesized compounds showed significant activities in these fields (Hussain et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-imidazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICUQFMCRPKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353058 | |
Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)benzaldehyde | |
CAS RN |
10040-98-9 | |
Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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